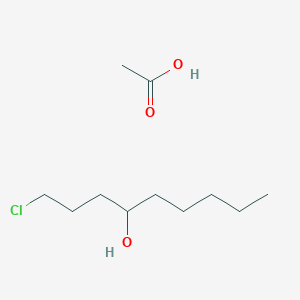
Acetic acid;1-chlorononan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1-chlorononan-4-ol is an organic compound with the molecular formula C11H23ClO2. This compound features both an acetic acid moiety and a chlorinated alcohol group, making it a versatile molecule in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chlorononan-4-ol typically involves the chlorination of nonan-4-ol followed by esterification with acetic acid. One common method includes the reaction of 1-chlorononan-4-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the chlorination and esterification steps are optimized for large-scale production. The use of heterogeneous catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Acetic acid;1-chlorononan-4-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form nonan-4-ol derivatives.
Substitution: The chlorine atom in the molecule can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Nonanoic acid or 1-chlorononan-4-one.
Reduction: Nonan-4-ol.
Substitution: 1-hydroxynonan-4-ol or 1-aminononan-4-ol.
Applications De Recherche Scientifique
Acetic acid;1-chlorononan-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving chlorinated alcohols.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid;1-chlorononan-4-ol involves its interaction with molecular targets through its functional groups. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, while the chlorinated alcohol group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chlorononane: Lacks the hydroxyl and acetic acid groups, making it less versatile in chemical reactions.
Nonan-4-ol: Does not have the chlorine atom, limiting its reactivity in substitution reactions.
Acetic acid;1-bromononan-4-ol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
Acetic acid;1-chlorononan-4-ol is unique due to the presence of both an acetic acid moiety and a chlorinated alcohol group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
54131-59-8 |
|---|---|
Formule moléculaire |
C11H23ClO3 |
Poids moléculaire |
238.75 g/mol |
Nom IUPAC |
acetic acid;1-chlorononan-4-ol |
InChI |
InChI=1S/C9H19ClO.C2H4O2/c1-2-3-4-6-9(11)7-5-8-10;1-2(3)4/h9,11H,2-8H2,1H3;1H3,(H,3,4) |
Clé InChI |
UCEUZWBSVYZDPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCCl)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)
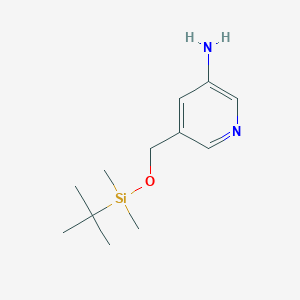
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)

![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
![21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)
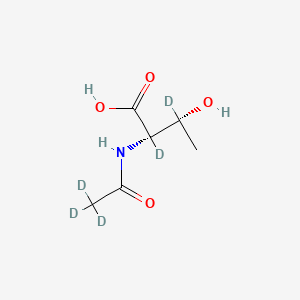
![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
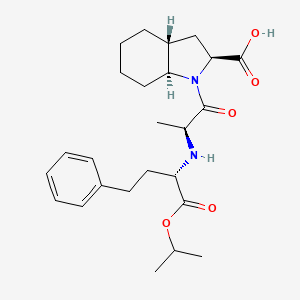
![Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate](/img/structure/B13858493.png)
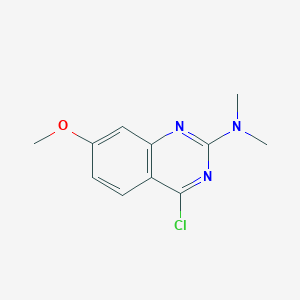
![N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide](/img/structure/B13858496.png)

